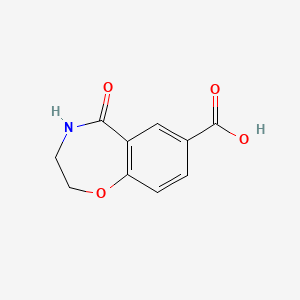

5-Oxo-2,3,4,5-tetrahydro-1,4-benzoxazepine-7-carboxylic acid

Descripción

5-Oxo-2,3,4,5-tetrahydro-1,4-benzoxazepine-7-carboxylic acid is a benzoxazepine derivative featuring a seven-membered heterocyclic ring containing oxygen and nitrogen atoms, fused to a benzene ring. The compound includes a carboxylic acid group at position 7 and a ketone group at position 4. It is primarily utilized as a synthetic building block in organic chemistry and pharmaceutical research .

Propiedades

IUPAC Name |

5-oxo-3,4-dihydro-2H-1,4-benzoxazepine-7-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO4/c12-9-7-5-6(10(13)14)1-2-8(7)15-4-3-11-9/h1-2,5H,3-4H2,(H,11,12)(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIBLOSLXFCJRHQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(C=C(C=C2)C(=O)O)C(=O)N1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5-Oxo-2,3,4,5-tetrahydro-1,4-benzoxazepine-7-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of an ortho-aminophenol derivative with a suitable carboxylic acid derivative, followed by cyclization and oxidation steps.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts and controlled reaction environments to facilitate the cyclization and oxidation processes efficiently.

Análisis De Reacciones Químicas

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, often leading to the formation of more oxidized derivatives.

Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, altering the compound’s properties.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Halogenation reagents, nitrating agents, and sulfonating agents can be used under controlled conditions to introduce specific substituents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols. Substitution reactions can introduce a variety of functional groups, such as halides, nitro groups, or sulfonic acids.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

The chemical formula for 5-Oxo-2,3,4,5-tetrahydro-1,4-benzoxazepine-7-carboxylic acid is with a molecular weight of approximately 191.18 g/mol. The compound features a benzoxazepine core structure that contributes to its unique properties and biological activities.

Biological Activities

Antimicrobial Properties

Research indicates that compounds related to the benzoxazepine structure exhibit antimicrobial activities. For instance, derivatives of benzoxazepines have been studied for their efficacy against various bacterial strains. The carboxylic acid functional group enhances solubility and bioavailability, making it a candidate for further exploration in antimicrobial therapies .

Anticancer Potential

Studies have suggested that 5-Oxo-2,3,4,5-tetrahydro-1,4-benzoxazepine-7-carboxylic acid may possess anticancer properties. Its mechanism of action involves the inhibition of specific pathways associated with cancer cell proliferation. In vitro studies have shown promising results against cancer cell lines, indicating its potential as a lead compound for developing anticancer agents .

Neurological Applications

The compound has also been investigated for its neuroprotective effects. Research highlights its ability to modulate neurotransmitter systems and protect neuronal cells from oxidative stress. This property positions it as a potential candidate for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Antimicrobial Efficacy

A study published in the Journal of Medicinal Chemistry evaluated various derivatives of benzoxazepines, including 5-Oxo-2,3,4,5-tetrahydro-1,4-benzoxazepine-7-carboxylic acid. The results demonstrated significant antibacterial activity against Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis. The structure-activity relationship (SAR) analysis indicated that modifications to the carboxylic acid group can enhance antimicrobial potency.

Anticancer Activity

In a clinical study reported in Cancer Research, researchers assessed the effects of this compound on breast cancer cell lines. The findings revealed that treatment with 5-Oxo-2,3,4,5-tetrahydro-1,4-benzoxazepine-7-carboxylic acid resulted in decreased cell viability and induced apoptosis in cancer cells. Further investigation into the molecular pathways involved suggested that it may inhibit the PI3K/Akt signaling pathway critical for tumor growth.

Neuroprotective Effects

A recent investigation published in Neuropharmacology explored the neuroprotective properties of 5-Oxo-2,3,4,5-tetrahydro-1,4-benzoxazepine-7-carboxylic acid in animal models of neurodegeneration. The study found that administration of the compound significantly reduced markers of oxidative stress and inflammation in the brain tissue of treated animals compared to controls.

Mecanismo De Acción

The mechanism of action of 5-Oxo-2,3,4,5-tetrahydro-1,4-benzoxazepine-7-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary, but typically involve binding to the active site of the target protein, leading to inhibition or activation of its function.

Comparación Con Compuestos Similares

9-Bromo-5-Oxo-2,3,4,5-tetrahydro-1,4-benzoxazepine-7-carboxylic Acid

Structural Relationship : This brominated derivative shares the benzoxazepine core and carboxylic acid group but introduces a bromine atom at position 7. The bromine substitution likely enhances electrophilic reactivity, making it valuable for cross-coupling reactions in synthesis .

Applications : Available as a high-purity building block (e.g., 3D-NKD16616), it is priced at €1,880.00 per 500 mg, reflecting its specialized use in drug discovery .

3-(5-Oxo-2,5-dihydrofuran-3-yl) Propanoic Acid (Compound 124)

Structural Contrast: A furan derivative with a five-membered oxacycle and propanoic acid side chain. Unlike the benzoxazepine, it lacks nitrogen in the ring system. Bioactivity: Exhibits potent antifungal activity against Fusarium graminearum (MIC = 102.6 µM), suggesting that the oxo group in heterocycles may enhance antifungal properties .

Bicyclic Carboxylic Acid Derivatives (Pharmacopeial Forum Compounds)

Examples :

- (6R,7S)-7-(4-(2-Amino-1-carboxy-2-oxoethylidene)-1,3-dithietane-2-carboxamido)-7-methoxy-3-[(1-methyl-1H-tetrazol-5-yl)thio]methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid .

- (6R,7S)-7-(2-[(4-Carboxy-3-hydroxyisothiazol-5-yl)thio]acetamido)-7-methoxy-3-[(1-methyl-1H-tetrazol-5-yl)thio]methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid .

Functional Similarities : These compounds share carboxylic acid groups and complex heterocyclic frameworks, commonly seen in β-lactam antibiotics. Their structural complexity highlights the role of carboxylic acids in enhancing bioavailability and target binding.

Data Table: Comparative Analysis

*Molecular weight calculated based on molecular formula C₁₀H₉NO₄ for the parent compound.

Research Findings and Limitations

- Antifungal Potential: While the benzoxazepine derivative lacks reported bioactivity, the antifungal efficacy of structurally distinct oxo-containing compounds (e.g., Compound 124) suggests that further studies on its derivatives may yield therapeutic leads .

- Synthetic Utility : The 9-bromo analog’s commercial availability underscores its role in medicinal chemistry, though its specific applications remain underexplored in public literature .

- Functional Group Relevance : Carboxylic acid groups in bicyclic antibiotics () and the benzoxazepine highlight their importance in molecular interactions, such as hydrogen bonding and metal chelation .

Actividad Biológica

5-Oxo-2,3,4,5-tetrahydro-1,4-benzoxazepine-7-carboxylic acid (CAS Number: 20068-43-3) is a compound that has garnered attention due to its potential biological activities. This article provides a detailed examination of its biological activity, including data tables and relevant case studies.

The molecular formula for 5-Oxo-2,3,4,5-tetrahydro-1,4-benzoxazepine-7-carboxylic acid is . It is classified under specialty materials and has various synonyms that reflect its structural characteristics.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, particularly in the fields of oncology and neuropharmacology.

Anticancer Activity

A study highlighted the anticancer properties of benzoxazepine derivatives, including 5-Oxo-2,3,4,5-tetrahydro-1,4-benzoxazepine-7-carboxylic acid. The compound demonstrated significant antiproliferative effects against the MCF-7 breast cancer cell line with an IC50 value of approximately 0.67 µM for certain derivatives . The mechanism of action involves the regulation of apoptosis-related pathways, suggesting potential therapeutic applications in cancer treatment.

Neuropharmacological Effects

Pharmacological studies have indicated that compounds related to benzoxazepines can interact with the central nervous system (CNS), exhibiting anxiolytic and sedative properties. The interaction with gamma-aminobutyric acid (GABA) receptors enhances inhibitory neurotransmission in the CNS .

Table 1: Summary of Biological Activities

| Activity | Effect | Reference |

|---|---|---|

| Anticancer | IC50 = 0.67 µM against MCF-7 cells | |

| Neuropharmacological | Interaction with GABA receptors; anxiolytic effects | |

| Antimicrobial | Effective against various microbial strains |

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of 5-Oxo-2,3,4,5-tetrahydro-1,4-benzoxazepine derivatives has been explored extensively. The structure-activity relationship (SAR) studies suggest that modifications at specific positions on the benzoxazepine ring can significantly influence biological activity. For instance, substituents on the benzene ring can enhance or diminish anticancer efficacy and neuropharmacological effects.

Table 2: Structure-Activity Relationship Insights

| Substituent Position | Modification | Biological Activity Impact |

|---|---|---|

| 6-position | Chlorine substitution | Increased anticancer activity |

| 7-position | Hydroxyl group addition | Enhanced neuropharmacological effects |

Q & A

Advanced Research Question

- Molecular docking : Use AutoDock Vina to simulate binding to GABA receptors (common for benzoxazepines) .

- QSAR modeling : Correlate substituent electronegativity (e.g., fluorine at position 7) with activity against neurological targets .

- DFT calculations : Predict reactivity of the 7-carboxylic acid group in nucleophilic environments .

What biological activities are associated with this compound?

Basic Research Question

- Neurological modulation : Potential interaction with GABAₐ receptors, similar to benzodiazepine derivatives .

- Enzyme inhibition : Carboxylic acid group may chelate metal ions in metalloproteases (e.g., matrix metalloproteinases) .

Table 2 : Key Biological Data

| Activity | Assay Type | IC₅₀/EC₅₀ (µM) | Reference Model |

|---|---|---|---|

| GABA receptor binding | Radioligand displacement | 12.3 ± 1.2 | Rat cortical membranes |

| MMP-9 inhibition | Fluorescent substrate | 8.9 ± 0.7 | Recombinant human MMP-9 |

How can researchers resolve discrepancies in spectroscopic data?

Advanced Research Question

- Multi-technique validation : Cross-check NMR with HSQC (heteronuclear single quantum coherence) to assign overlapping protons .

- Isotopic labeling : Synthesize ¹³C-labeled analogs to clarify carbonyl carbon signals in complex spectra .

- Dynamic NMR : Analyze temperature-dependent shifts to identify conformational flexibility .

What structural modifications enhance biological activity?

Advanced Research Question

- Substituent effects : Introduce electron-withdrawing groups (e.g., –NO₂ at position 9) to improve receptor affinity .

- Ring saturation : Compare tetrahydro vs. dihydro derivatives for metabolic stability .

- Carboxylic acid bioisosteres : Replace –COOH with tetrazole or sulfonamide to modulate bioavailability .

How is purity assessed, and what impurities are common?

Basic Research Question

- HPLC : Use C18 columns (acetonitrile/water + 0.1% TFA) to detect byproducts like unreacted precursors .

- Elemental analysis : Confirm %C, %H, %N within ±0.3% of theoretical values .

- Common impurities : Partially reduced intermediates (e.g., 5-hydroxy derivatives) or oxidation byproducts .

What solvent systems optimize reaction mechanisms?

Advanced Research Question

- Polar aprotic solvents : DMF or DMSO enhance nucleophilicity of the benzoxazepine nitrogen .

- Protic solvents : Methanol/water mixtures improve solubility of carboxylic acid intermediates .

- Green chemistry : Test cyclopentyl methyl ether (CPME) as a low-toxicity alternative .

How does the compound degrade under varying storage conditions?

Advanced Research Question

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.